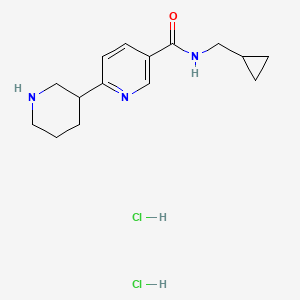
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride
Overview
Description
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is a useful research compound. Its molecular formula is C15H23Cl2N3O and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is a compound under investigation for its potential biological activities, particularly in pharmacology. This article explores the compound's structure, biological activity, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group attached to a piperidine ring through an amide bond. The dihydrochloride form indicates the presence of two chloride ions, enhancing solubility and stability. Its molecular formula is , with a molecular weight of approximately 332.3 g/mol.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C15H23Cl2N3O |
| Molecular Weight | 332.3 g/mol |
| CAS Number | 1461705-28-1 |
| Solubility | High (due to dihydrochloride form) |
Biological Activity
Preliminary studies suggest that this compound may interact with nicotinic receptors, potentially influencing synaptic transmission and plasticity. The compound's unique structural features may confer specific biological activities compared to similar compounds.
Potential Biological Activities
- Nicotinic Receptor Modulation : Initial findings indicate that this compound may act as a modulator of nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system.
- Antagonistic Properties : Similar compounds have shown antagonistic effects on various receptors, suggesting that this compound might exhibit comparable properties against specific targets .
- Antiproliferative Effects : Analogous compounds have demonstrated antiproliferative activities in cancer cell lines, indicating a potential role in oncology .
Research Findings and Case Studies
Research into the biological activity of this compound is still emerging. However, several studies provide insights into its pharmacological potential.
Case Study: Interaction with Nicotinic Receptors
A study explored the interaction of similar piperidine-based compounds with nicotinic receptors. The findings suggested that modifications to the piperidine structure could significantly alter receptor binding affinity and functional outcomes. This indicates that this compound may also exhibit varied activity based on its structural characteristics.
Table: Comparison of Biological Activities
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide | Potential nicotinic receptor modulation | Not yet determined |
| 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride | Positive allosteric modulation of AMPA receptors | IC50 = 100 nM |
| N-(Methyl)-6-piperidin-3-ylnicotinamide | Investigated for various pharmacological effects | IC50 = 150 nM |
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural similarity to known receptor modulators suggests it may operate through competitive inhibition or allosteric modulation of receptor sites involved in neurotransmission and cellular signaling pathways.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGKCWOBUSJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















